molecular formula C16H13NO2S B1364679 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 667412-63-7

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B1364679
CAS No.: 667412-63-7
M. Wt: 283.3 g/mol
InChI Key: DAUUCPUROGRAHL-UHFFFAOYSA-N
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Description

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a quinoline-based compound with the molecular formula C16H13NO2S and a molecular weight of 283.35 g/mol . This chemical serves as a specialized organic intermediate for researchers in medicinal chemistry and drug discovery. Quinoline derivatives are privileged structures in pharmaceutical research, known for their diverse biological activities. While specific pharmacological data for this compound is limited, its core structure is closely related to other thiophene-containing quinoline compounds that are investigated for their potential biological activities . The presence of both the quinoline ring and the methyl-substituted thiophene group makes it a valuable scaffold for the synthesis of novel molecules, particularly in the exploration of kinase inhibitors and other targeted therapies . As a building block, it can be utilized to develop compounds for high-throughput screening and lead optimization programs. Researchers can leverage its carboxylic acid functional group for further chemical modifications, such as amide coupling or esterification, to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUUCPUROGRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396175
Record name 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-63-7
Record name 8-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Biological Applications

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid. Research indicates that structural modifications in quinoline compounds can enhance their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1 summarizes the antibacterial activity of related quinoline compounds:

Compound NameBacterial StrainInhibition Zone (mm)Reference
This compoundS. aureus15
Quinoline derivative AE. coli18
Quinoline derivative BP. aeruginosa12

2. Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, including lung cancer (H460) and colorectal cancer (HT-29). The mechanism often involves the inhibition of specific cellular pathways that promote cancer cell survival .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

1. Doebner Reaction

This method involves the condensation of an aniline derivative with malonic acid and a thiophene derivative under specific conditions to yield quinoline carboxylic acids. This reaction has been optimized for higher yields and reduced reaction times .

2. Microwave-Assisted Synthesis

Recent advancements in synthetic techniques include microwave-assisted methods that significantly reduce the reaction time while enhancing yield and purity of the target compound .

Material Science Applications

Beyond biological applications, quinoline derivatives are also explored in materials science for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of thiophene moieties enhances the conductivity and stability of organic semiconductors, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Case Study 1: Antibacterial Evaluation

In a comparative study, several quinoline derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. The results indicated that modifications to the quinoline structure significantly influenced antibacterial efficacy, with some compounds showing comparable effectiveness to conventional antibiotics like ampicillin .

Case Study 2: Anticancer Screening

A series of synthesized quinoline derivatives were evaluated against multiple cancer cell lines using MTT assays to determine cytotoxicity levels. The results demonstrated that specific modifications led to enhanced selectivity towards certain cancer types, suggesting potential pathways for drug development targeting resistant cancer strains .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Quinoline-4-carboxylic Acid Derivatives
Compound Name Substituent at Position 2 Substituent at Position 6/7/8 Key Features
Target Compound 5-methylthiophen-2-yl 8-methyl Thiophene ring enhances lipophilicity; methyl at 8 may sterically hinder interactions.
8-Methyl-2-phenylquinoline-4-carboxylic acid (15 ) Phenyl 8-methyl Phenyl group increases aromaticity but reduces electronic diversity vs. thiophene.
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (16 ) 4-methylphenyl 8-chloro Chlorine atom introduces electronegativity; may enhance binding to polar targets.
7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (18 ) 5-methylthiophen-2-yl 7-chloro, 8-methyl Chlorine at 7 alters electronic distribution; dual substituents may impact solubility.
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (30 ) 5-methylthiophen-2-yl 6-bromo Bromine increases molecular weight and may affect metabolic stability.
Key Observations:
  • Position 2 Substituents : The 5-methylthiophen-2-yl group in the target compound provides a sulfur-containing heterocycle, which is less polar than furan but more lipophilic than phenyl. This may improve membrane permeability compared to furan derivatives (17 , 30 ) .
Insights:
  • Thiophene-containing analogs may exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .
  • Methoxy or halogen substituents (e.g., 4 , 16 ) are linked to efflux pump inhibition, suggesting the target compound’s 8-methyl group could be optimized for similar applications .

Physicochemical Properties

  • Solubility : The target compound’s 5-methylthiophen-2-yl group likely reduces aqueous solubility compared to furan derivatives (17 ) but improves lipid solubility. Chloroform or DMSO may be suitable solvents .
  • Stability : Methyl groups (e.g., at position 8) generally enhance metabolic stability compared to halogens, which may undergo dehalogenation .

Biological Activity

8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with notable potential in medicinal chemistry. Its structure features a quinoline core, which is fused with a thiophene moiety, enhancing its biological activity. The molecular formula is C₁₆H₁₃NO₂S, with a molecular weight of 283.3 g/mol. This compound's unique combination of functional groups positions it as a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, may exhibit significant anticancer activity. A study on related compounds showed that certain derivatives act as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For instance, molecule D28 demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that similar compounds could have comparable efficacy .

The biological mechanisms underlying the activity of this compound are likely linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Research on related compounds indicates that they can induce apoptosis in cancer cells, enhancing their therapeutic potential. For instance, the promotion of G2/M phase arrest has been observed in certain derivatives, which is critical for the development of anticancer therapies .

Structure-Activity Relationship (SAR)

The presence of both the thiophene and carboxylic acid groups within the quinoline framework is believed to enhance the biological activity of this compound compared to structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acidC₁₅H₁₁NO₂SLacks methyl substitution at the 8-position
7-Chloro-8-methylquinolineC₁₆H₁₂ClNContains chlorine instead of thiophene
8-MethylquinolineC₉H₉NSimpler structure without carboxylic or thiophene groups

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with heterocyclic amines using coupling agents like PyBOP or HATU in polar aprotic solvents (e.g., DMF). For example, reaction stoichiometry (1:1.2 molar ratio of acid to amine), temperature (room temperature to 60°C), and purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) are critical for yields >50% . Adjusting solvent polarity (e.g., THF for sterically hindered intermediates) and catalyst loading (e.g., RuO₂·H₂O for oxidative steps) can further optimize outcomes .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 8.2–8.5 ppm for quinoline protons, δ 2.5 ppm for methyl groups) to confirm substitution patterns and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ peak at m/z 314.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) using isocratic elution (MeCN:H₂O, 70:30) .

Q. How should stability issues be addressed during storage and handling?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid prolonged exposure to moisture or acidic/basic conditions, as the carboxylic acid group may undergo decarboxylation. Pre-purify via recrystallization (e.g., ethanol/water mixtures) to remove reactive impurities that accelerate decomposition .

Advanced Research Questions

Q. How can reaction yields and purity be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation side reactions) to minimize byproducts .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, reducing reaction times (e.g., from 16 hrs to 4 hrs) .
  • Crystallization Control : Use anti-solvent precipitation (e.g., adding hexane to DMF) to improve crystal homogeneity and yield .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-inflammatory Testing : Measure inhibition of COX-2 enzyme activity (ELISA) or TNF-α release in LPS-stimulated macrophages .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values and selectivity indices .

Q. How do structural modifications (e.g., substituent variations) impact its pharmacological profile?

  • Methodological Answer :

  • Thiophene vs. Furan Substitution : Replace the 5-methylthiophen-2-yl group with furan to assess changes in lipophilicity (logP) and membrane permeability (Caco-2 assays) .
  • Methyl Group Position : Compare 8-methyl vs. 6-methyl analogs in docking studies (e.g., Vina or Glide) to predict binding affinity to target proteins like Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C-labeled starting materials to trace reaction pathways and identify intermediate species via NMR .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., quinoline vs. isoquinoline formation) by determining crystal structures of intermediates .
  • DFT Calculations : Model reaction transition states (e.g., Gaussian 16) to rationalize unexpected stereochemical outcomes .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like DNA gyrase or β-lactamases, focusing on hydrogen bonding (quinoline carboxylate) and hydrophobic contacts (methylthiophene) .
  • QSAR Modeling : Train regression models (e.g., Random Forest) on a library of analogs to correlate substituent electronic parameters (Hammett σ) with bioactivity .

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